![molecular formula C11H14O3 B14508521 Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane](/img/structure/B14508521.png)
Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane is a chemical compound with the molecular formula C11H14O3. It is also known by other names such as cresyl glycidyl ether and glycidyl o-tolyl ether . This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of formaldehyde;2-[(2-methylphenoxy)methyl]oxirane typically involves the reaction of formaldehyde with 2-[(2-methylphenoxy)methyl]oxirane under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, play a crucial role in determining the yield and purity of the final product . Industrial production methods often involve large-scale reactors and continuous processing to ensure consistent quality and high efficiency .
Chemical Reactions Analysis
Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of formaldehyde;2-[(2-methylphenoxy)methyl]oxirane involves its reactive oxirane ring, which can undergo ring-opening reactions with various nucleophiles. This reactivity allows the compound to form covalent bonds with different molecular targets, including proteins, nucleic acids, and other biomolecules . The specific pathways involved depend on the nature of the nucleophile and the reaction conditions.
Comparison with Similar Compounds
Formaldehyde;2-[(2-methylphenoxy)methyl]oxirane can be compared with other similar compounds, such as:
Glycidyl ethers: These compounds have similar oxirane rings and are used in similar applications, but they differ in the substituents attached to the oxirane ring.
Epoxy resins: These are polymers containing oxirane groups and are used in coatings, adhesives, and composites.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it valuable for certain industrial and research applications.
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
formaldehyde;2-[(2-methylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C10H12O2.CH2O/c1-8-4-2-3-5-10(8)12-7-9-6-11-9;1-2/h2-5,9H,6-7H2,1H3;1H2 |
InChI Key |
RVHUHQXJYPGOBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2CO2.C=O |
Related CAS |
27084-89-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



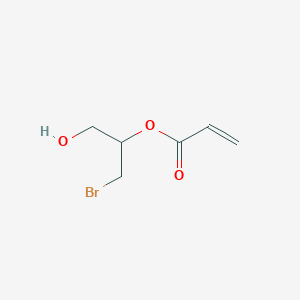

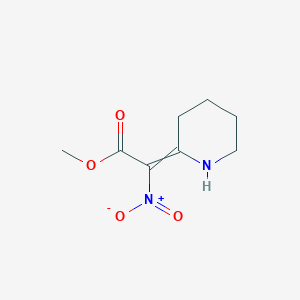
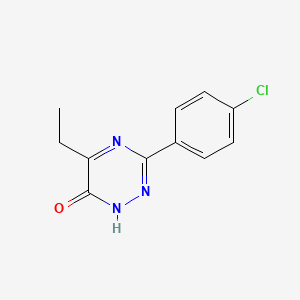
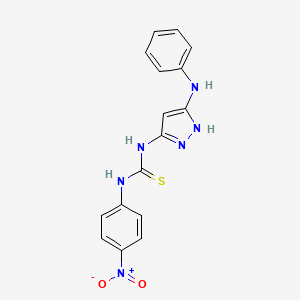
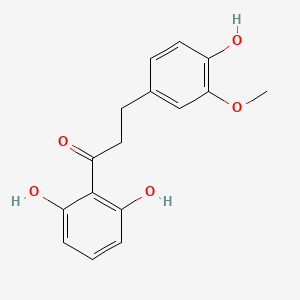
![3-Methyl-1-[2-methyl-5-(propan-2-yl)phenyl]butan-1-one](/img/structure/B14508489.png)
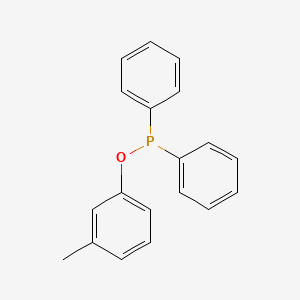
![2-{[(Phenylsulfanyl)methyl]amino}benzaldehyde](/img/structure/B14508497.png)
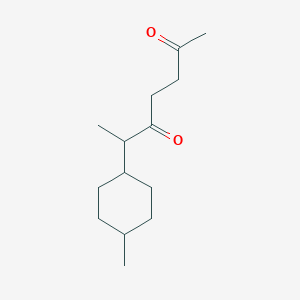
![12-Methylbicyclo[9.3.1]pentadec-11-ene-6,15-dione](/img/structure/B14508504.png)
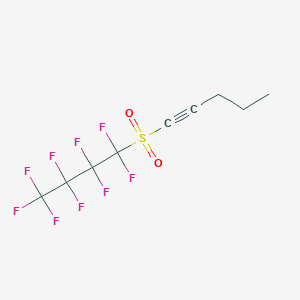
![5-Methoxy-2,4-diphenylpyrimido[5,4-C]quinoline](/img/structure/B14508527.png)
